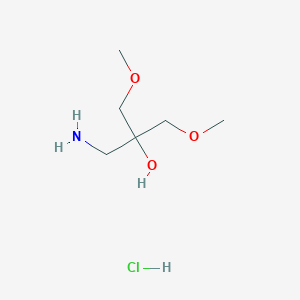![molecular formula C17H24N2O4S B2459517 1-Cyclobutyl-4-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1,4-diazepane CAS No. 2320525-15-1](/img/structure/B2459517.png)
1-Cyclobutyl-4-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1,4-diazepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the diazepane ring, the introduction of the cyclobutyl group, and the attachment of the benzo[b][1,4]dioxin group. Without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these groups in space. The diazepane and cyclobutyl rings would likely adopt puckered conformations due to ring strain. The benzo[b][1,4]dioxin group is aromatic and would be planar .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. The diazepane ring might be susceptible to reactions with acids or bases, while the benzo[b][1,4]dioxin group might undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as its polarity, solubility, stability, and reactivity would all be influenced by the arrangement of atoms and the types of functional groups present .Scientific Research Applications
Urease Inhibition
The copper (II) complex of (E)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acrylic acid (HL₁) demonstrates potent urease inhibitory activity. Urease is an enzyme involved in the hydrolysis of urea to ammonia and carbon dioxide. The complex’s IC₅₀ (half-maximal inhibitory concentration) is remarkably low at 0.56 μmol/L, surpassing the positive control acetohydroxamic acid (AHA) with an IC₅₀ of 10.95 μmol/L .
Antibacterial Properties
While further studies are needed, derivatives of this compound may exhibit antibacterial effects. Researchers have explored similar structures for their potential in combating bacterial infections .
Coordination Chemistry
The crystal structure of (E)-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)phenyl)hydrazono]malononitrile highlights its coordination chemistry. Investigating its metal complexes could lead to novel materials with interesting properties .
Medicinal Chemistry
Derivatives containing the 2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)imidazo[1,2-a]pyridin-6-amine moiety have been studied for potential medicinal applications. These compounds may exhibit bioactivity, making them relevant in drug discovery .
Organic Synthesis
The compound’s unique structure provides opportunities for synthetic transformations. Researchers explore its reactivity in various reactions, including cyclizations and functional group modifications .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-cyclobutyl-4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4S/c20-24(21,15-5-6-16-17(13-15)23-12-11-22-16)19-8-2-7-18(9-10-19)14-3-1-4-14/h5-6,13-14H,1-4,7-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYBDISUAYVWEQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CCCN(CC2)S(=O)(=O)C3=CC4=C(C=C3)OCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclobutyl-4-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1,4-diazepane | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Amino-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2459434.png)
![4-fluoro-N'-[1-(phenylsulfonyl)-4-piperidinylidene]benzenecarbohydrazide](/img/structure/B2459435.png)
![3,6-dichloro-N-{[1-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopentyl]methyl}pyridine-2-carboxamide](/img/structure/B2459436.png)

![2-[[1-[(1,3-Dimethylpyrazol-4-yl)methyl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2459442.png)
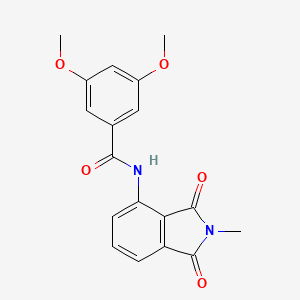
![6-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]pyridine-3-carboxylic acid](/img/structure/B2459445.png)
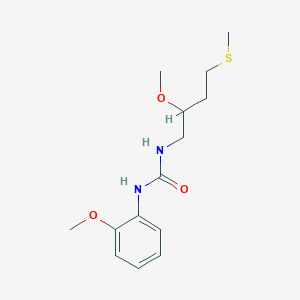
![2-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]indol-3-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2459447.png)
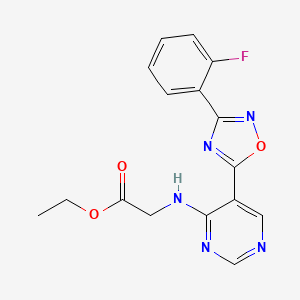
![Heptyl 5-(4-ethoxyphenylsulfonamido)-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2459450.png)
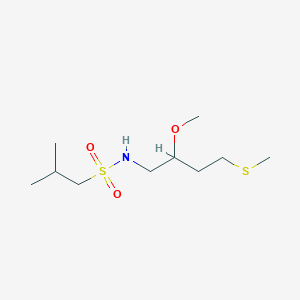
![N-(4-bromophenyl)-2-(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2459453.png)
